
3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” typically involves the following steps:
Formation of the pyrazolone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: The methoxyphenyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyrazolones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-phenyl-4-methyl-: Lacks the methoxy group, which may affect its biological activity.
3H-Pyrazol-3-one, 4-chloro-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-: Contains a chlorine atom instead of bromine, potentially altering its reactivity and properties.
Uniqueness
The presence of the bromine atom and the methoxyphenyl group in “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” makes it unique compared to other pyrazolones
Eigenschaften
CAS-Nummer |
13051-10-0 |
|---|---|
Molekularformel |
C11H11BrN2O2 |
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
4-bromo-3-(4-methoxyphenyl)-4-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(12)9(13-14-10(11)15)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
YYQLVPJWNLODRD-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
Kanonische SMILES |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
Key on ui other cas no. |
13051-10-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3046706.png)
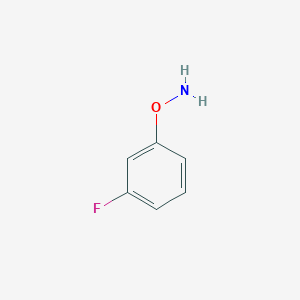
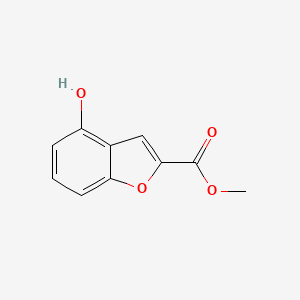
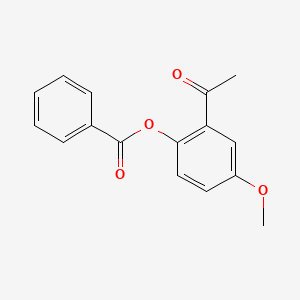
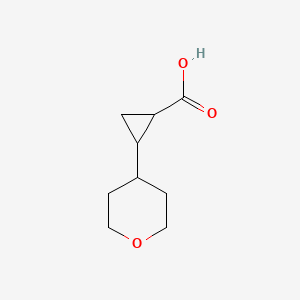
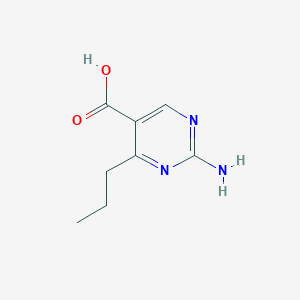
![Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-](/img/structure/B3046719.png)
![Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-](/img/structure/B3046720.png)
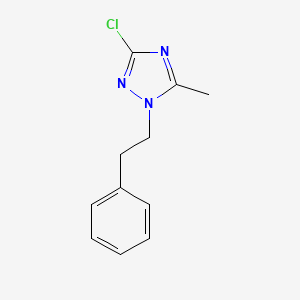



![3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE](/img/structure/B3046728.png)
![2-{[(Propan-2-yl)amino]methyl}aniline](/img/structure/B3046729.png)
